molecular formula C14H23As B14711891 Dibutyl(phenyl)arsane CAS No. 21785-65-9

Dibutyl(phenyl)arsane

Cat. No.: B14711891
CAS No.: 21785-65-9
M. Wt: 266.25 g/mol
InChI Key: BOHNWWTZVYEMMA-UHFFFAOYSA-N
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Description

Dibutyl(phenyl)arsane is an organoarsenic compound characterized by two butyl groups and one phenyl group bonded to a central arsenic atom. While specific data on this compound are scarce in publicly available literature, its structure suggests similarities to other aryl- and alkyl-substituted arsenic derivatives. Organoarsenic compounds are historically significant in industrial applications, including polymer stabilization, agrochemicals, and chemical synthesis, though their use has declined due to toxicity concerns .

Properties

CAS No.

21785-65-9

Molecular Formula

C14H23As

Molecular Weight

266.25 g/mol

IUPAC Name

dibutyl(phenyl)arsane

InChI

InChI=1S/C14H23As/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

BOHNWWTZVYEMMA-UHFFFAOYSA-N

Canonical SMILES

CCCC[As](CCCC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reagents are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(phenyl)arsane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce various organoarsenic derivatives .

Scientific Research Applications

Dibutyl(phenyl)arsane has several applications in scientific research:

Mechanism of Action

The mechanism by which dibutyl(phenyl)arsane exerts its effects involves its interaction with molecular targets such as thiol groups in proteins. This interaction can lead to the formation of stable complexes, affecting the function of the target proteins. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity .

Comparison with Similar Compounds

Phenylarsine Oxide (PAO)

Chemical Formula: C₆H₅AsO Synonyms: Oxophenylarsine, Arsorosobenzene Key Properties:

  • Appearance : White crystalline solid (exact data unavailable in evidence).
  • Molecular Weight : ~168.03 g/mol (based on formula).
  • Applications : Used as a biochemical inhibitor (e.g., blocking ATPase activity) and in organic synthesis .
  • Hazards : Highly toxic; targets organs through arsenic’s oxidative stress mechanisms.

Comparison with Dibutyl(phenyl)arsane :

  • Structural Differences : PAO features an arsenic-oxygen double bond, while this compound has three carbon-based substituents (two butyl, one phenyl).
  • Reactivity : PAO’s arsenic-oxygen bond increases electrophilicity, making it more reactive toward nucleophiles compared to the alkyl/aryl-substituted this compound.
  • Toxicity : PAO’s higher oxidation state (As³⁺) likely enhances its toxicity relative to reduced arsenic species .

Dichlorophenylarsine

Chemical Formula: C₆H₅AsCl₂ Synonyms: Phenyldichloroarsine, Pfiffikus Key Properties:

  • Appearance : Volatile liquid (exact data unavailable).
  • Hazards : Severe skin/eye irritant; classified as a chemical warfare agent due to vesicant properties .

Comparison with this compound :

  • Substituents : Dichlorophenylarsine has two chlorine atoms, whereas this compound has butyl groups.
  • Volatility : Chlorine substituents increase volatility, enhancing inhalation risks, whereas butyl groups may reduce volatility due to higher molecular weight.

DiButyl Phenyl Phosphate (DBPP)

Chemical Formula : C₁₄H₂₃O₄P (inferred from )
Key Properties :

  • Composition : A phosphate ester containing butyl and phenyl groups.
  • Applications : Flame retardant, plasticizer, or lubricant additive .

Comparison with this compound :

  • Elemental Core : DBPP is phosphorus-based, whereas this compound is arsenic-based.
  • Toxicity : Arsenic compounds generally exhibit higher acute toxicity compared to phosphates.
  • Regulatory Status : DBPP’s use is better documented in industrial settings, while arsenic derivatives face stricter regulations .

Data Table: Comparative Analysis

Property This compound Phenylarsine Oxide (PAO) Dichlorophenylarsine DiButyl Phenyl Phosphate (DBPP)
Core Element Arsenic Arsenic Arsenic Phosphorus
Substituents 2 butyl, 1 phenyl 1 phenyl, 1 oxo group 1 phenyl, 2 chlorine 2 butyl, 1 phenyl, 1 phosphate
Molecular Weight Not available ~168.03 g/mol ~222.93 g/mol ~286.30 g/mol
Toxicity Likely high High Extreme Moderate
Primary Applications Industrial intermediates Biochemical inhibition Chemical warfare Flame retardants, plasticizers

Research Findings and Limitations

  • Gaps in Data : Direct studies on this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Toxicity Trends : Alkyl/aryl arsenic compounds generally exhibit lower acute toxicity than their halogenated counterparts but pose chronic risks due to bioaccumulation .
  • Regulatory Context : Arsenic compounds face stringent controls under frameworks like REACH, limiting their industrial use compared to phosphorus analogs .

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